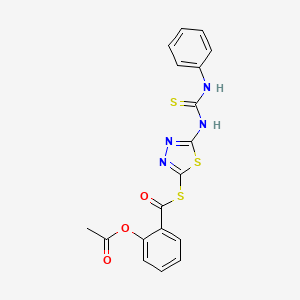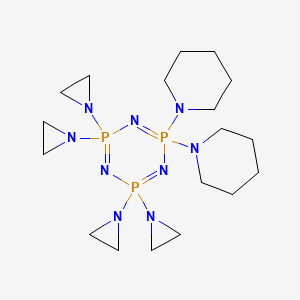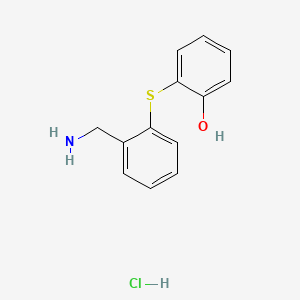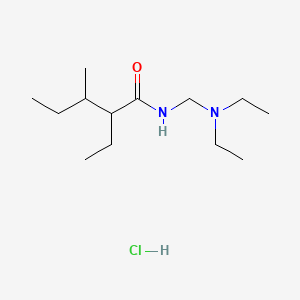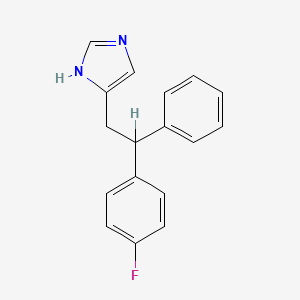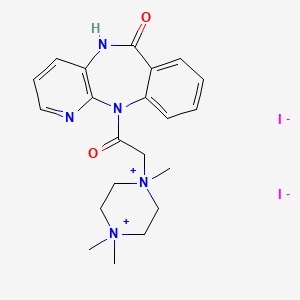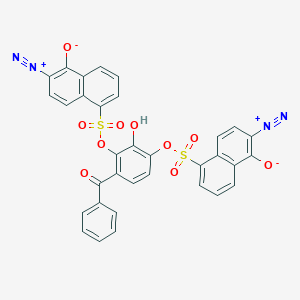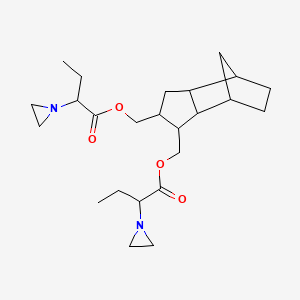
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(phenylmethyl)- is a complex organic compound with a unique spirocyclic structure. This compound has garnered interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(phenylmethyl)- involves multiple steps. One common synthetic route includes the reaction of appropriate amines with spirocyclic ketones under acidic conditions, followed by various functional group modifications . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the spirocyclic positions.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific functional groups involved but often include various substituted spirocyclic derivatives .
Wissenschaftliche Forschungsanwendungen
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on neural calcium uptake and protection against brain edema.
Medicine: Investigated for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with neural calcium channels, inhibiting calcium uptake and providing neuroprotective effects. It may also interact with GABA receptors, contributing to its anticonvulsant properties . The molecular targets and pathways involved include calcium channels and GABAergic pathways, which are crucial for maintaining neural stability and preventing seizures .
Vergleich Mit ähnlichen Verbindungen
Compared to other spirocyclic compounds, 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(phenylmethyl)- stands out due to its unique combination of functional groups and pharmacological properties. Similar compounds include:
2-Azaspiro(4.4)nonane-1,3-dione derivatives: Known for their anticonvulsant properties.
3-Cyclohexyl-pyrrolidine-2,5-dione derivatives: Studied for their neuroprotective effects.
These compounds share some structural similarities but differ in their specific functional groups and pharmacological profiles, highlighting the uniqueness of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-(phenylmethyl)- .
Eigenschaften
CAS-Nummer |
134069-53-7 |
|---|---|
Molekularformel |
C23H25FN2O2 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
3-benzyl-8-[2-(4-fluorophenyl)ethyl]-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C23H25FN2O2/c1-18-23(28-22(27)26(18)17-20-5-3-2-4-6-20)12-15-25(16-13-23)14-11-19-7-9-21(24)10-8-19/h2-10H,1,11-17H2 |
InChI-Schlüssel |
IVWUSTQDHLGJNY-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC(=O)N1CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


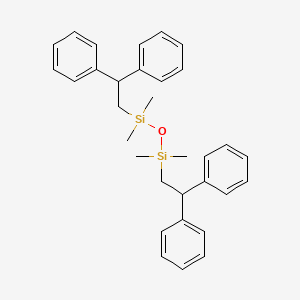
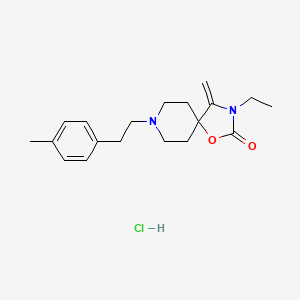
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate](/img/structure/B12701914.png)
